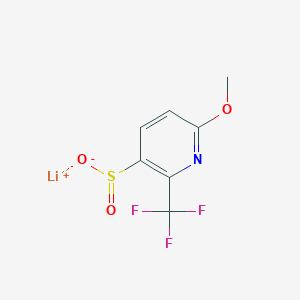

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate

Description

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate is a lithium sulfinate salt featuring a pyridine ring substituted with a methoxy group at position 6 and a trifluoromethyl (CF₃) group at position 2. The sulfinate moiety is located at position 3. These compounds are typically intermediates in organic synthesis, particularly in nucleophilic substitution reactions, cross-couplings, or as precursors for bioactive molecules .

Properties

IUPAC Name |

lithium;6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S.Li/c1-14-5-3-2-4(15(12)13)6(11-5)7(8,9)10;/h2-3H,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNYJKZUCYGFPG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC(=C(C=C1)S(=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3LiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: Reduction reactions can convert the sulfinate group to a sulfinic acid or other reduced forms.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce sulfinic acids .

Scientific Research Applications

Scientific Research Applications

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate has diverse applications across several scientific domains:

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

Biological Research

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity: Studies have shown effectiveness against multiple bacterial strains, attributed to its ability to disrupt microbial membranes.

- Anticancer Potential: Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression.

- Neuroprotective Effects: Investigations are ongoing into its potential protective effects against neurodegenerative diseases by modulating oxidative stress levels.

Pharmaceutical Development

The compound is being explored for its potential use in drug development due to its ability to interact with biological targets. Its unique structure enhances lipophilicity and metabolic stability, making it suitable for therapeutic applications.

Material Science

In material science, this compound is studied for its role in developing specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study on HepG2 liver cancer cells demonstrated that this compound effectively induced apoptosis through caspase pathway activation. Cell viability decreased significantly at concentrations above 50 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains revealed that the compound exhibits potent antimicrobial properties. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Mechanism of Action

The mechanism of action of Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to receptor sites .

Comparison with Similar Compounds

Structural and Molecular Comparison

Key Observations:

- Methoxy groups (e.g., at positions 2 or 4 in ) improve solubility in polar solvents like ethanol or THF due to increased polarity .

- Molecular Weight : The target compound’s higher molecular weight (277.14 g/mol) compared to (241.10 g/mol) and (195.16 g/mol) reflects the combined steric and electronic contributions of the methoxy and CF₃ groups.

Reactivity and Stability

- Electron-Withdrawing vs. Methoxy groups (e.g., in ) may increase susceptibility to oxidation or acid-catalyzed demethylation, depending on reaction conditions .

- Steric Effects : The 6-methyl group in introduces steric hindrance, which could slow down reactions at the sulfinate site compared to the target compound’s 6-methoxy group .

Biological Activity

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 243.2 g/mol. The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which significantly influence its biological activity through enhanced lipophilicity and metabolic stability.

Antimicrobial Activity

Research has indicated that lithium salts, particularly those with functionalized pyridine derivatives, exhibit notable antimicrobial activity. A study evaluating various pyridine derivatives demonstrated that compounds with trifluoromethyl groups showed enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Streptococcus pneumoniae | 4 | |

| Enterococcus faecalis | 16 |

The introduction of the trifluoromethyl group is believed to enhance the binding affinity of the compound to bacterial targets, leading to improved efficacy against resistant strains .

The mechanism by which this compound exhibits its biological effects involves several pathways:

- Inhibition of Protein Synthesis : Similar to other antibacterial agents, it may inhibit protein synthesis by targeting the bacterial ribosome.

- Biofilm Disruption : The compound has been shown to disrupt biofilm formation in bacteria, which is crucial for treating chronic infections. Studies indicate that it significantly reduces biofilm density in a dose-dependent manner .

- Modulation of Enzymatic Activity : The presence of the methoxy group enhances interaction with various enzymes involved in bacterial metabolism .

Case Studies

A recent study focused on the synthesis and evaluation of this compound alongside other similar compounds. The results highlighted its superior activity against specific bacterial strains compared to traditional antibiotics like linezolid .

Key Findings:

- Broad-Spectrum Activity : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Reduced Resistance Development : Prolonged exposure studies indicated that bacteria developed less resistance compared to conventional antibiotics over time.

Safety and Toxicity

While lithium compounds are generally well-tolerated, the safety profile of this compound requires careful consideration. Preliminary toxicity assessments indicate potential irritations but further studies are needed to establish comprehensive safety data .

Q & A

Q. What are the most reliable synthetic routes for lithium(1+) ion 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethylated pyridine derivatives are often prepared using lithium halocarbenoid-mediated homologation (e.g., LiCH₂Cl) with electrophilic trifluoroacetimidoyl chlorides. The reaction proceeds via a tetrahedral intermediate, followed by intramolecular cyclization to form the sulfinate . Alternative routes involve sulfinate salt formation via metathesis with lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂), as seen in ionic polymer synthesis . Key steps include:

- Use of anhydrous tetrahydrofuran (THF) as a solvent.

- Stoichiometric control of lithium reagents to avoid over-homologation.

- Purification via column chromatography or recrystallization.

Q. How is this compound characterized structurally?

- Methodological Answer: Structural confirmation requires multi-technique validation:

- NMR Spectroscopy: ¹⁹F NMR detects trifluoromethyl groups (δ ~ -60 to -70 ppm), while ¹H NMR identifies methoxy and pyridine protons.

- X-ray Crystallography: Single-crystal analysis resolves the sulfinate counterion geometry and confirms regioselectivity (e.g., methoxy group positioning) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M⁺] at m/z ~250–300).

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, trifluoromethyl) influence reactivity in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. Conversely, the methoxy group at the 6-position acts as an electron donor, creating regioselectivity for electrophilic attacks at the 3-sulfinate site. Computational studies (e.g., DFT) can model charge distribution to predict reactivity . Experimental validation involves competitive coupling reactions with Pd catalysts (e.g., Suzuki-Miyaura) using boronic acids with varying electronic profiles .

Q. What are common contradictions in reported yields for sulfinate derivatives, and how can they be resolved?

- Methodological Answer: Yield discrepancies often arise from:

- Solvent Purity: Trace water in THF hydrolyzes lithium intermediates, reducing yields. Use of molecular sieves or rigorous drying (e.g., distillation over Na/benzophenone) is critical .

- Reaction Monitoring: Thin-layer chromatography (TLC) or in-situ IR spectroscopy helps detect intermediate formation and optimize reaction times .

- Counterion Effects: Lithium’s small ionic radius enhances solubility but can lead to aggregation; switching to bulkier counterions (e.g., tetrabutylammonium) may improve crystallinity and yields .

Q. What strategies mitigate challenges in isolating lithium sulfinate salts?

- Methodological Answer: Isolation issues stem from hygroscopicity and low melting points. Strategies include:

- Low-Temperature Precipitation: Adding cold diethyl ether to reaction mixtures precipitates the lithium salt.

- Lyophilization: Freeze-drying under vacuum preserves salt integrity.

- Coordination with Crown Ethers: 18-crown-6 stabilizes lithium ions, facilitating crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.